IHR-1

概要

説明

準備方法

合成経路と反応条件

IHR 1の合成には、2,5-ジクロロベンゾイルクロリドと1,4-フェニレンジアミンの反応が関与します。この反応は通常、酸化を防ぐために不活性雰囲気下、ジクロロメタンなどの有機溶媒中で行われます。 反応混合物を室温で数時間撹拌した後、再結晶またはクロマトグラフィーによる精製を行い、純粋な化合物を得ます .

工業生産方法

IHR 1の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの溶媒と試薬が使用され、反応条件を厳密に管理して、高収率と純度を確保します。 最終製品は、通常、大規模なクロマトグラフィーまたは結晶化技術を使用して精製されます .

化学反応の分析

反応の種類

IHR 1は、反応性アミド基の存在により、主に置換反応を起こします。また、水素結合やその他の非共有結合相互作用にも関与する可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやアルコールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの極性溶媒中で、高温で行われます。

主な生成物

IHR 1を伴う置換反応の主な生成物は、通常、アミド基が修飾された誘導体です。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があります .

科学的研究の応用

Medicinal Chemistry

IHR-1 has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for developing new antibiotics. In laboratory settings, this compound has shown efficacy against several strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Environmental Science

The applications of this compound extend to environmental science, particularly in bioremediation and pollution control.

Bioremediation

This compound has been utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants effectively, facilitating their breakdown into less harmful substances. Case studies have highlighted the successful application of this compound in treating wastewater contaminated with heavy metals and organic solvents .

Soil Health Improvement

Additionally, this compound has been explored for enhancing soil health by promoting beneficial microbial activity. Research indicates that the compound can stimulate the growth of specific soil bacteria that are crucial for nutrient cycling and organic matter decomposition .

Material Science

In material science, this compound's unique properties have led to innovative applications in developing advanced materials.

Polymer Composites

This compound has been incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. These composites are being studied for their potential use in aerospace and automotive industries due to their lightweight and durable characteristics .

Coatings and Films

Moreover, this compound is being investigated as a component in coatings and films that exhibit self-cleaning properties. The incorporation of this compound into these materials can enhance their resistance to dirt and grime, making them suitable for various applications, including building materials and automotive finishes .

Case Studies

作用機序

IHR 1は、スムースンド受容体に結合することで作用し、一次繊毛におけるその蓄積を防ぎます。この阻害は、細胞分化と増殖に不可欠なヘッジホッグ経路の下流シグナル伝達を遮断します。 IHR 1の分子標的は、スムースンド受容体と、ヘッジホッグシグナル伝達経路の他の構成要素を含みます .

類似化合物との比較

類似化合物

ソニデギブ: 同様の作用機序を持つが、化学構造が異なる別のスムースンドアンタゴニスト.

シクロパミン: ステロイド構造を持つ、天然に存在するスムースンドアンタゴニスト.

IHR 1の独自性

IHR 1は、WntおよびNotch経路よりもヘッジホッグシグナル伝達経路に対する高い選択性によって特徴付けられます。 この選択性により、他のシグナル伝達経路へのオフターゲット効果を伴わずに、ヘッジホッグ経路阻害の特定の効果を研究するための貴重なツールとなります .

生物活性

IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .

Hedgehog Signaling Pathway:

The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.

Selectivity:

this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| NIH3T3 | 7.6 | Inhibition of Smo accumulation | |

| Daoy | 5.0 | Reduced proliferation | |

| Hh-dependent tumors | 10.0 | Induced apoptosis |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Basal Cell Carcinoma:

A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways. -

Medulloblastoma:

In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors. -

Combination Therapies:

Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.

特性

IUPAC Name |

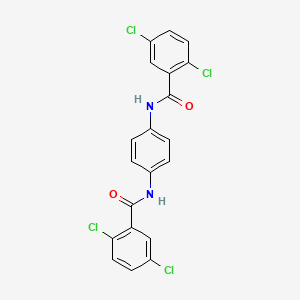

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。